Neutramycin

Description

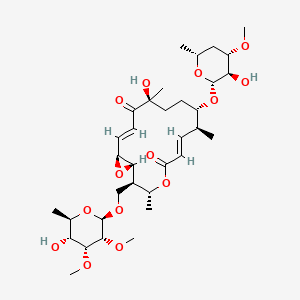

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3R,6E,8S,9S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O14/c1-17-9-12-26(36)45-19(3)21(16-43-33-31(42-8)30(41-7)27(37)20(4)46-33)29-23(47-29)10-11-25(35)34(5,39)14-13-22(17)48-32-28(38)24(40-6)15-18(2)44-32/h9-12,17-24,27-33,37-39H,13-16H2,1-8H3/b11-10+,12-9+/t17-,18+,19+,20+,21+,22-,23-,24-,27+,28+,29-,30+,31+,32-,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLRMVZBGPHYJA-XXJPCBNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(O1)OC2CCC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023444 |

Source

|

| Record name | Neutramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404-08-6 |

Source

|

| Record name | Neutramycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neutramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neutramycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGP1MQF6TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Neomycin Production by Streptomyces fradiae

Introduction: The genus Streptomyces represents a cornerstone of microbial biotechnology, renowned for its unparalleled capacity to produce a vast array of secondary metabolites, including a majority of the clinically vital antibiotics.[1][2][3] These Gram-positive, filamentous bacteria, predominantly found in soil, exhibit a complex lifecycle intrinsically linked to the production of these bioactive compounds.[1] While the term "Neutramycin" did not yield specific results in a comprehensive literature search, this guide will focus on a well-characterized and structurally similar aminoglycoside antibiotic, Neomycin, which is produced by Streptomyces fradiae.[4] This document will provide researchers, scientists, and drug development professionals with a detailed technical overview of neomycin production, encompassing quantitative data, experimental protocols, and visual representations of key biological and experimental pathways.

Quantitative Data on Neomycin Production

The production of neomycin by Streptomyces fradiae is influenced by various fermentation parameters. The following tables summarize key quantitative data derived from optimization studies.

Table 1: Fermentation Media Composition for Neomycin Production by Streptomyces fradiae

| Component | Concentration (g/L) | Reference |

| Seed Medium | ||

| Soluble Starch | 10 | |

| Peanut Meal | 10 | |

| Yeast Extract | 20 | |

| (NH₄)₂SO₄ | 1 | |

| Glucose | 30 | |

| Corn Steep Liquor | 10 | |

| Peptone | 5 | |

| Na₂HPO₄ | 1 | |

| CaCO₃ | 10 | |

| Soybean Oil | 2 | |

| Production Medium | ||

| Soluble Starch | 70 - 73.98 | |

| Peanut Meal | 28 | |

| Yeast Extract | 6 | |

| (NH₄)₂SO₄ | 6 - 5.99 | |

| Glucose | 20 | |

| Corn Steep Liquor | 2.5 | |

| Peptone | 9 - 9.23 | |

| Soybean Meal | 5 | |

| NaCl | 4.5 | |

| Soybean Oil | 3 | |

| Solid State Fermentation | ||

| Ammonium Chloride | 2.00% | |

| Sodium Nitrate | 1.50% | |

| L-histidine | 0.250% | |

| Ammonium Nitrate | 0.250% |

Table 2: Optimized Fermentation Conditions and Neomycin Yield

| Parameter | Optimal Value | Neomycin Yield | Reference |

| Temperature | 30°C - 35°C | - | |

| pH | 6.8 - 7.3 | - | |

| Incubation Time | 7 - 8 days | - | |

| Agitation | 220 rpm (liquid culture) | - | |

| Optimized Liquid Fermentation | - | 10,849 ± 141 U/mL | |

| Solid State Fermentation | - | 19,642 µg/kg dry substrate |

Experimental Protocols

Fermentation of Streptomyces fradiae for Neomycin Production

This protocol is adapted from methodologies described for optimizing neomycin production.

a. Strain Maintenance and Inoculum Preparation:

-

Maintain Streptomyces fradiae on a solid medium containing glucose (10 g/L), beef extract (1 g/L), peptone (3 g/L), corn steep liquor (3 g/L), NaCl (5 g/L), and agar (20 g/L) at pH 7.3–7.8. Incubate at 30°C for 7 days to allow for sporulation.

-

Prepare a seed culture by inoculating a single colony into a flask containing the seed medium (see Table 1).

-

Incubate the seed culture at 35°C for 30 hours with agitation at 220 rpm.

b. Production Fermentation:

-

Inoculate the production medium (see Table 1) with 8% (v/v) of the seed culture.

-

Incubate the production culture in a fermenter or shake flasks at 35°C for 7 days with an agitation of 220 rpm.

-

Monitor and maintain the pH between 6.8 and 7.3 throughout the fermentation.

Isolation and Purification of Neomycin

The following is a general protocol for the extraction and purification of aminoglycoside antibiotics from fermentation broth.

-

Separation of Biomass: After 7-8 days of fermentation, harvest the culture broth and separate the mycelial biomass from the supernatant by centrifugation or filtration.

-

Solvent Extraction:

-

Extract the cell-free supernatant with an equal volume of an organic solvent such as ethyl acetate.

-

Vigorously shake the mixture for 20 minutes and allow the phases to separate.

-

Collect the aqueous phase containing the polar neomycin.

-

-

Purification by Column Chromatography:

-

Concentrate the aqueous extract under vacuum.

-

Purify the crude extract using column chromatography with a suitable resin, such as silica gel.

-

Elute the column with a gradient of solvents to separate neomycin from other metabolites.

-

Monitor the fractions for antimicrobial activity against a susceptible indicator organism (e.g., Staphylococcus aureus).

-

Analytical Methods for Detection and Quantification of Neomycin

a. Thin-Layer Chromatography (TLC):

-

Spot the purified fractions and a neomycin standard on a silica gel TLC plate.

-

Develop the chromatogram using a suitable solvent system.

-

Visualize the spots by spraying with a reagent such as ninhydrin, which reacts with the amino groups of neomycin. The potency can be assessed by comparing the spot size and intensity to the standard.

b. High-Performance Liquid Chromatography (HPLC):

-

HPLC methods can provide more accurate quantification.

-

Due to the lack of a strong chromophore in neomycin, derivatization is often required for UV detection.

-

Alternatively, methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) can be used for direct detection and quantification.

c. Spectrophotometry:

-

Direct UV-Vis spectrophotometry is not suitable for neomycin due to its weak absorbance.

-

An indirect method involves forming a complex with metal ions, such as Cu²⁺, which results in a complex with increased UV-Vis absorbance that can be measured.

Biosynthesis of Neomycin

Neomycin is an aminoglycoside antibiotic, and its biosynthesis starts from D-glucose-6-phosphate. The pathway involves a series of enzymatic modifications to construct the characteristic aminocyclitol and sugar moieties.

Regulatory Mechanisms and Genetic Engineering

The production of antibiotics in Streptomyces is tightly regulated by a complex network of genes. These regulatory systems respond to nutritional signals, developmental cues, and population density. Genetic manipulation of these pathways is a common strategy to enhance antibiotic yields.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow from the initial isolation of a Streptomyces strain to the final purified antibiotic.

References

- 1. Streptomyces - Wikipedia [en.wikipedia.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 4. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of the Macrolide Antibiotic Neutramycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutramycin, a complex macrolide antibiotic, has garnered significant interest within the scientific community due to its potent biological activity. Initially isolated from Streptomyces sp., its structural elucidation has been a multi-step process involving sophisticated analytical techniques and, ultimately, a structural revision. This guide provides a comprehensive overview of the characterization of this compound, with a focus on the key experimental data and methodologies that have defined its intricate molecular architecture. For the purpose of this guide, this compound will be considered synonymous with Neaumycin B, a specific congener whose structure has been rigorously established.

The journey to define the structure of this compound began with the isolation of a related compound, Neaumycin, in 2012 by Shen and coworkers from the soil actinomycete Streptomyces sp. NEAU-x211.[1][2] Subsequent research by Simone et al. in 2015 led to the isolation of additional congeners, Neaumycin A, B, and C, and a significant revision of the originally proposed planar structure.[3] The complete stereochemical assignment of Neaumycin B was later accomplished in 2018 by Kim, Fenical, Jensen, and their teams, who utilized a powerful combination of genomic data and advanced 2D NMR analysis.[3][4] The total synthesis of the reported structure of Neaumycin B has also been achieved, with X-ray crystallography being used to confirm the stereochemistry of key fragments.

This technical guide will present the key quantitative data from these seminal studies in a structured format, detail the experimental protocols employed for the structure determination, and provide visual representations of the analytical workflows and key structural correlations.

Physicochemical Properties and Spectroscopic Data

The structural characterization of this compound (Neaumycin B) relies heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound.

| Parameter | Value | Method |

| Molecular Formula | C34H54O14 | ESI-MS |

| Molecular Weight | 686.3514 [M+H]+ | ESI-MS |

Experimental Protocol: Mass Spectrometry

Mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. Samples were typically dissolved in methanol or a similar polar solvent and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation. The instrument was operated in positive ion mode to observe the protonated molecule [M+H]+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive 1D and 2D NMR experiments were performed to elucidate the planar structure and relative stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR data for Neaumycin B, as reported in the key literature.

¹H NMR Data of Neaumycin B (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| Data to be populated from primary literature |

¹³C NMR Data of Neaumycin B (in CDCl₃)

| Position | δC (ppm) |

| ... | ... |

| Data to be populated from primary literature |

Experimental Protocol: NMR Spectroscopy

NMR spectra were recorded on high-field spectrometers (typically 500 MHz or higher). The sample was dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).

-

¹H NMR: Standard pulse sequences were used to acquire proton spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Proton-decoupled spectra were acquired to determine the chemical shifts of the carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons (typically 2-3 bonds), which was critical for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, aiding in the determination of relative stereochemistry.

-

Structural Elucidation Workflow

The determination of the complex structure of this compound followed a logical and systematic workflow, integrating various analytical techniques.

Key 2D NMR Correlations for Structure Assembly

The connectivity of the carbon skeleton and the placement of functional groups were largely determined by the interpretation of 2D NMR spectra. The following diagram illustrates the logical connections derived from key HMBC and COSY correlations.

Conclusion

The structural characterization of this compound (Neaumycin B) is a testament to the power of modern analytical techniques in natural product chemistry. The combination of mass spectrometry for determining the molecular formula, and a suite of 1D and 2D NMR experiments for elucidating the complex connectivity and stereochemistry, has provided a detailed picture of this potent macrolide. The integration of genomic data was a pivotal step in assigning the absolute stereochemistry, showcasing an innovative approach to solving complex structural problems. This guide provides a foundational understanding of the key data and methodologies that have been instrumental in the characterization of this compound, serving as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

References

Neutramycin: A Technical Overview of its Physicochemical Properties and Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutramycin is a macrolide antibiotic. This document provides a concise technical overview of its core physicochemical properties. Due to the limited availability of detailed public research on this compound, its mechanism of action is discussed in the broader context of macrolide antibiotics. All quantitative data is presented in a structured format for clarity.

Core Physicochemical Properties

This compound's fundamental molecular characteristics have been determined and are summarized below. These properties are essential for its classification and for predicting its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₅₄O₁₄ | [1] |

| Molecular Weight | 686.8 g/mol | [1] |

| Monoisotopic Mass | 686.35135639 Da | [1] |

Presumed Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Specific experimental data on the mechanism of action of this compound is not extensively available in the public domain. However, as a macrolide antibiotic, its primary mode of action is presumed to be the inhibition of bacterial protein synthesis. Macrolides are known to bind to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain.

This mechanism is generally understood to involve the following steps:

-

Binding to the 50S Ribosomal Subunit: The macrolide molecule binds to a specific site on the 23S rRNA component of the large (50S) ribosomal subunit.

-

Obstruction of the Polypeptide Exit Tunnel: This binding physically blocks the path of the nascent polypeptide chain, preventing its progression through the ribosomal exit tunnel.

-

Inhibition of Translocation: The presence of the macrolide can also interfere with the translocation step, where the ribosome moves along the mRNA to the next codon.

-

Premature Dissociation: The stalled polypeptide chain may prematurely dissociate from the ribosome, leading to the release of incomplete and non-functional proteins.

The culmination of these events is the cessation of protein synthesis, which is bacteriostatic, meaning it inhibits the growth and replication of bacteria.

Experimental Protocols: A General Framework

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental experiment to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

General Protocol:

-

Bacterial Culture Preparation: A standardized inoculum of the target bacterial strain is prepared in a suitable growth medium.

-

Serial Dilution of Antibiotic: A series of twofold dilutions of this compound are prepared in microtiter plates.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is identified as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of the antibiotic on protein synthesis in a cell-free system.

General Protocol:

-

Preparation of Cell-Free Extract: A bacterial extract containing ribosomes, tRNAs, amino acids, and other necessary components for translation is prepared.

-

Reaction Mixture: The cell-free extract is combined with a template mRNA (e.g., encoding a reporter protein like luciferase or β-galactosidase) and radiolabeled amino acids (e.g., ³⁵S-methionine).

-

Addition of Antibiotic: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated to allow for protein synthesis.

-

Quantification of Protein Synthesis: The amount of newly synthesized, radiolabeled protein is quantified, typically by precipitation followed by scintillation counting or by measuring the activity of the reporter protein. A decrease in protein synthesis in the presence of the antibiotic indicates inhibition.

Visualizing the Macrolide Mechanism of Action

The following diagram illustrates the general mechanism of action for macrolide antibiotics, which is the presumed pathway for this compound.

Conclusion

This compound is a macrolide antibiotic with a defined molecular formula and weight. While specific, in-depth research on its biological activity is limited, its mechanism of action is understood to follow the established paradigm of macrolide antibiotics: the inhibition of bacterial protein synthesis via interaction with the 50S ribosomal subunit. Further research is warranted to fully characterize its specific interactions and spectrum of activity.

References

The Antibacterial Profile of Neutramycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 29, 2025

Introduction

Neutramycin, a neutral macrolide antibiotic, represents a member of a significant class of antimicrobial agents.[1] This technical guide provides a detailed examination of its antibacterial spectrum, leveraging available scientific literature to offer a comprehensive resource for researchers and professionals in drug development. Due to the limited recent data available on this compound, this document focuses on foundational knowledge and established methodologies for evaluating macrolide antibiotics.

Antibacterial Spectrum of this compound

To provide a framework for understanding the potential antibacterial spectrum of this compound, the following table summarizes the general activity of macrolide antibiotics against common bacterial pathogens. It is important to note that these are representative values for the macrolide class and may not directly reflect the specific activity of this compound.

Table 1: Representative Antibacterial Spectrum of Macrolide Antibiotics

| Bacterial Species | Gram Stain | Typical Macrolide MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | Positive | 0.5 - >256 | Activity can be variable, with resistance being common in methicillin-resistant strains (MRSA). |

| Streptococcus pyogenes | Positive | ≤0.03 - 2 | Generally susceptible, though resistance can occur. |

| Streptococcus pneumoniae | Positive | ≤0.015 - >256 | Resistance is an increasing concern. |

| Haemophilus influenzae | Negative | 1 - 16 | Activity is often moderate. |

| Moraxella catarrhalis | Negative | ≤0.03 - 0.5 | Generally susceptible. |

| Escherichia coli | Negative | Resistant | Most macrolides have poor activity against most strains of E. coli and other Enterobacteriaceae due to outer membrane impermeability.[2] |

| Mycoplasma pneumoniae | N/A | ≤0.004 - 1 | Macrolides are a treatment of choice. |

| Chlamydophila pneumoniae | N/A | 0.03 - 0.25 | Macrolides are effective. |

Mechanism of Action

The fundamental mechanism of action for macrolide antibiotics involves the inhibition of bacterial protein synthesis. This is achieved through their binding to the 50S ribosomal subunit, which is a crucial component of the bacterial ribosome. This interaction physically obstructs the exit tunnel through which newly synthesized polypeptide chains emerge, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. The result is the cessation of protein elongation and, consequently, a bacteriostatic effect.

Caption: General mechanism of macrolide action.

Experimental Protocols

The determination of the antibacterial spectrum of an antibiotic is fundamentally based on assessing its ability to inhibit the growth of various microorganisms in vitro. The following are detailed methodologies for key experiments that would be cited in the evaluation of a macrolide antibiotic like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantitative susceptibility testing and is used to determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

1. Preparation of Materials:

- Bacterial Strains: Pure, overnight cultures of test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth).

- Antibiotic Stock Solution: A stock solution of this compound is prepared at a high concentration in a suitable solvent and then serially diluted.

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

- A few colonies from an overnight agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

- Two-fold serial dilutions of this compound are prepared in CAMHB directly in the 96-well plates. A typical concentration range might be 0.06 to 128 µg/mL.

- Each well is inoculated with the standardized bacterial suspension.

- Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.

- The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Data Interpretation:

- The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prep_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"];

"Serial_Dilution" [label="Perform Serial Dilution of\nthis compound in Microtiter Plate"];

"Inoculate_Plate" [label="Inoculate Wells with\nBacterial Suspension"];

"Incubate" [label="Incubate Plate\n(35-37°C, 16-20h)"];

"Read_MIC" [label="Read MIC\n(Lowest concentration with no visible growth)"];

"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prep_Inoculum";

"Prep_Inoculum" -> "Inoculate_Plate";

"Serial_Dilution" -> "Inoculate_Plate";

"Inoculate_Plate" -> "Incubate";

"Incubate" -> "Read_MIC";

"Read_MIC" -> "End";

}

Caption: Workflow for MIC determination.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antibiotic.

1. Preparation of Materials:

- Bacterial Strains: A standardized inoculum prepared as described for the broth microdilution method.

- Antibiotic Disks: Paper disks impregnated with a standardized concentration of this compound.

- Agar Plates: Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.

2. Inoculation:

- A sterile cotton swab is dipped into the standardized bacterial suspension and the excess fluid is removed by pressing against the inside of the tube.

- The swab is used to streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

3. Application of Disks and Incubation:

- Antibiotic disks are aseptically applied to the surface of the inoculated agar plate.

- The plates are inverted and incubated at 35-37°C for 16-24 hours.

4. Data Interpretation:

- The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

- The size of the zone is correlated with susceptibility (Susceptible, Intermediate, or Resistant) based on standardized interpretive charts.

Conclusion

This compound, as a macrolide antibiotic, is expected to exhibit activity primarily against Gram-positive bacteria through the inhibition of protein synthesis. While specific, contemporary quantitative data on its antibacterial spectrum is limited, the established methodologies for determining MICs and susceptibility provide a clear pathway for its further evaluation. The protocols and diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further characterization of this compound and other macrolide antibiotics. Further research, potentially starting with the re-examination of the original research by Lefemine et al. from 1963, would be necessary to fully elucidate the precise antibacterial profile of this compound.

References

Delving into the Dials of Drug Discovery: A Technical Guide to the Neutramycin Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the putative neutramycin biosynthetic gene cluster. This compound, a macrolide antibiotic, holds potential for further development in an era of growing antimicrobial resistance. This document outlines the genetic architecture of its biosynthetic pathway through a comparative genomic approach, details key experimental methodologies for its functional analysis, and visualizes the proposed biosynthetic pathway and experimental workflows.

Comparative Genomic Analysis of the Putative this compound Gene Cluster

A putative this compound biosynthetic gene cluster has been identified in Streptomyces sp. 2AW.[1] Its genetic organization shows significant homology to the well-characterized gene clusters of the related macrolide antibiotics, chalcomycin from Streptomyces bikiniensis and dihydrochalcomycin from Streptomyces sp. KCTC 0041BP.[1] This comparative analysis allows for the prediction of gene functions within the this compound cluster, providing a roadmap for its functional characterization and future engineering efforts.

The following table summarizes the putative genes involved in this compound biosynthesis, with their predicted functions based on homology to the chalcomycin and dihydrochalcomycin biosynthetic pathways.

| Putative this compound Gene (in S. sp. 2AW) | Homolog in Chalcomycin Cluster (S. bikiniensis) | Homolog in Dihydrochalcomycin Cluster (S. sp. KCTC 0041BP) | Predicted Function |

| PKS Module 1 | chm PKS Module 1 | gerSI | Loading module, acyltransferase (AT), acyl carrier protein (ACP), ketosynthase (KS) |

| PKS Module 2 | chm PKS Module 2 | gerSI | Extension module, KS, AT, ketoreductase (KR), dehydratase (DH), ACP |

| PKS Module 3 | chm PKS Module 3 | gerSII | Extension module, KS, AT, KR, DH, ACP |

| PKS Module 4 | chm PKS Module 4 | gerSIII | Extension module, KS, AT, KR, ACP |

| PKS Module 5 | chm PKS Module 5 | gerSIV | Extension module, KS, AT, KR, DH, ACP |

| PKS Module 6 | chm PKS Module 6 | gerSV | Extension module, KS, AT, KR, ACP |

| PKS Module 7 | chm PKS Module 7 | gerSV | Extension module, KS, AT, ACP |

| Thioesterase | chm TE | ger TE | Polyketide chain release and cyclization |

| Glycosyltransferase 1 | chmGI | gerT2 | Attachment of the first deoxysugar |

| Glycosyltransferase 2 | chmGII | gerT1 | Attachment of the second deoxysugar |

| Sugar Biosynthesis Cassette | chmCIV, chmCI, chmCV, etc. | gerMIII, etc. | Synthesis of deoxysugar precursors (e.g., TDP-D-desosamine, TDP-D-mycaminose) |

| P450 Monooxygenase | chmHII | - | Tailoring enzyme, likely hydroxylation |

| Regulator | chmR | - | Transcriptional regulation of the gene cluster |

| Resistance Gene | chmD | - | Self-resistance to this compound |

Proposed Biosynthetic Pathway of this compound

Based on the comparative genomic analysis, a putative biosynthetic pathway for this compound can be proposed. The core macrolactone ring is assembled by a type I polyketide synthase (PKS) system. The polyketide chain is then released and cyclized by a thioesterase (TE). Following the formation of the macrolactone core, tailoring enzymes, including glycosyltransferases and monooxygenases, modify the structure to produce the final this compound molecule.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols for Functional Gene Analysis

The functional characterization of the putative this compound gene cluster is essential to confirm the predicted gene functions and elucidate the complete biosynthetic pathway. The following are detailed methodologies for key experiments.

Gene Knockout via Homologous Recombination

This protocol describes the targeted inactivation of a gene within the this compound biosynthetic gene cluster in Streptomyces sp. 2AW to study its effect on this compound production.

Materials:

-

Streptomyces sp. 2AW wild-type strain

-

E. coli ET12567/pUZ8002 donor strain

-

Temperature-sensitive plasmid with an apramycin resistance cassette flanked by regions homologous to the target gene (knockout vector)

-

ISP4 medium for conjugation

-

Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)

-

PCR reagents for verification

Procedure:

-

Construct the Knockout Vector: Amplify ~1.5-2.0 kb DNA fragments upstream and downstream of the target gene from Streptomyces sp. 2AW genomic DNA. Clone these fragments on either side of an apramycin resistance cassette in a temperature-sensitive E. coli-Streptomyces shuttle vector.

-

Transform E. coli Donor Strain: Introduce the knockout vector into the non-methylating E. coli ET12567/pUZ8002 donor strain.

-

Conjugation: a. Grow E. coli donor strain in LB with appropriate antibiotics to mid-log phase. Wash and resuspend the cells in LB. b. Grow Streptomyces sp. 2AW in TSB to late-log phase. Harvest and resuspend spores in 2xYT. c. Mix the E. coli donor and Streptomyces recipient cells and plate on ISP4 medium. Incubate at 37°C for 16-20 hours. d. Overlay the plates with water containing apramycin and nalidixic acid. Incubate at 37°C until exconjugants appear.

-

Selection of Double Crossover Mutants: a. Isolate single exconjugant colonies and grow them on non-selective medium at the permissive temperature (e.g., 30°C) to allow for the second crossover event. b. Replicate colonies onto both apramycin-containing and non-selective plates. Colonies that grow on apramycin but not on the non-selective medium containing the vector's antibiotic resistance are potential double crossover mutants.

-

Verification: Confirm the gene deletion by PCR using primers flanking the target gene and internal to the resistance cassette.

-

Metabolite Analysis: Culture the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze by HPLC and LC-MS to observe the absence of this compound or the accumulation of a biosynthetic intermediate in the mutant.

Heterologous Expression of the Gene Cluster

This protocol outlines the expression of the entire this compound gene cluster in a heterologous host, such as Streptomyces coelicolor M1152, to confirm its role in this compound production.

Materials:

-

Cosmid or BAC library of Streptomyces sp. 2AW genomic DNA.

-

Heterologous host strain (e.g., Streptomyces coelicolor M1152).

-

E. coli ET12567/pUZ8002 donor strain.

-

Appropriate vectors and antibiotics for cloning and selection.

-

Media for cultivation and production.

Procedure:

-

Identify and Clone the Gene Cluster: Screen a cosmid or BAC library of Streptomyces sp. 2AW genomic DNA using probes designed from a conserved gene within the putative this compound cluster (e.g., a PKS gene). Isolate and characterize overlapping clones that span the entire gene cluster.

-

Transfer to Heterologous Host: Introduce the cosmid/BAC containing the this compound gene cluster into the heterologous host Streptomyces coelicolor M1152 via intergeneric conjugation from E. coli as described in the gene knockout protocol.

-

Cultivation and Metabolite Extraction: a. Grow the recombinant S. coelicolor strain and a control strain (containing an empty vector) in a suitable production medium. b. After a sufficient incubation period, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Analysis of this compound Production: Analyze the crude extracts by HPLC and LC-MS. Compare the metabolite profile of the recombinant strain with that of the control strain and an authentic standard of this compound to confirm its production.

Experimental Workflow for Functional Analysis

The following diagram illustrates a logical workflow for the functional analysis of the putative this compound gene cluster.

Caption: Workflow for functional analysis of the this compound gene cluster.

Conclusion

The identification and analysis of the putative this compound gene cluster in Streptomyces sp. 2AW provide a foundational framework for understanding and manipulating the biosynthesis of this promising antibiotic. Through a combination of comparative genomics, targeted gene inactivation, and heterologous expression, the precise roles of the biosynthetic genes can be elucidated. This knowledge will not only confirm the proposed biosynthetic pathway but also open avenues for biosynthetic engineering to generate novel this compound analogs with potentially improved therapeutic properties. The methodologies and workflows detailed in this guide offer a comprehensive approach for researchers to unlock the full potential of the this compound gene cluster.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Neutramycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutramycin, a 16-membered macrolide antibiotic, exhibits a range of notable physical and chemical properties that are crucial for its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of these characteristics, including its structural formula, molecular weight, and other key physicochemical parameters. Detailed experimental protocols for the characterization of macrolide antibiotics are presented, alongside a summary of spectral data. Furthermore, this guide elucidates the mechanism of action of this compound as a protein synthesis inhibitor, offering insights for researchers in drug discovery and development.

Introduction

This compound is a macrolide antibiotic produced by Streptomyces species. Structurally, it is identified as 6-demethylchalcomycin, indicating a close relationship with the better-known macrolide, Chalcomycin[1]. Like other macrolides, this compound's biological activity stems from its ability to inhibit bacterial protein synthesis[2][3]. A thorough understanding of its physical and chemical properties is fundamental for its isolation, characterization, formulation, and the development of new derivatives with improved therapeutic profiles.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Given the limited availability of specific experimental data for this compound, data for its close structural analog, Chalcomycin, is also included for comparative purposes.

| Property | Value (this compound) | Value (Chalcomycin) | Reference |

| Molecular Formula | C₃₄H₅₄O₁₄ | C₃₅H₅₆O₁₄ | [1] |

| Molecular Weight | 686.8 g/mol | 700.8 g/mol | [1] |

| IUPAC Name | (1S,2R,3R,6E,8S,9S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione | (1S,2R,3R,6E,8S,9S,10S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione | |

| CAS Number | 1404-08-6 | 20283-48-1 | |

| Appearance | Solid powder | White solid | |

| Solubility | Information not available. Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Soluble in methanol, ethanol, DMSO, and DMF. | |

| UV Absorption Maximum (λmax) | Information not available | 282 nm (in methanol) |

Spectral Data

The structural elucidation of this compound and related macrolides relies heavily on various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Key Chemical Shifts (δ) for Chalcomycin |

| ¹H NMR | Signals corresponding to the macrolide ring protons, sugar moieties, and methyl groups are observed across the spectrum. |

| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, carbons of the sugar units, and the aliphatic carbons of the macrolide ring are identifiable. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a macrolide like this compound would typically show absorption bands corresponding to:

-

O-H stretching: around 3400-3500 cm⁻¹

-

C-H stretching: around 2900-3000 cm⁻¹

-

C=O stretching (lactone): around 1720-1740 cm⁻¹

-

C=C stretching: around 1650 cm⁻¹

-

C-O stretching: around 1000-1300 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of macrolides is characterized by absorption bands arising from electronic transitions within the molecule's chromophores. For Chalcomycin, a UV absorption maximum is observed at 282 nm, which is attributed to the conjugated diene system within the macrolide ring.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and characterization of macrolide antibiotics like this compound.

Isolation and Purification

A typical workflow for the isolation and purification of a macrolide antibiotic from a fermentation broth is depicted below.

Protocol:

-

Fermentation: The Streptomyces strain is cultured in a suitable liquid medium under optimal conditions for antibiotic production.

-

Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate or chloroform.

-

Purification: The crude extract is subjected to various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of the purified macrolide (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to assign all proton and carbon signals and to determine the complete structure and stereochemistry of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or a solution in a suitable solvent. For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the crystal.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption.

Methodology:

-

Sample Preparation: A dilute solution of the antibiotic is prepared in a suitable solvent (e.g., methanol or ethanol).

-

Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically over a range of 200-400 nm.

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

Mechanism of Action

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs within the nascent peptide exit tunnel, leading to the blockage of the growing polypeptide chain and ultimately, the cessation of protein synthesis.

Conclusion

This compound is a macrolide antibiotic with a complex chemical structure and a mechanism of action that targets bacterial protein synthesis. This guide has provided a summary of its known physical and chemical properties, drawing on data from its close analog, Chalcomycin, where necessary. The detailed experimental protocols and the elucidation of its mechanism of action offer a valuable resource for researchers in the field of antibiotic drug discovery and development. Further research to obtain more specific quantitative data for this compound will be beneficial for its future therapeutic applications.

References

An In-depth Technical Guide to Neutramycin: A 16-Membered Macrolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutramycin is a neutral macrolide antibiotic belonging to the 16-membered class of these natural products. Possessing a complex polyketide-derived structure, it exhibits inhibitory activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the classification, chemical properties, and known biological aspects of this compound, intended for professionals in the fields of microbiology, medicinal chemistry, and drug development. Detailed experimental methodologies for macrolide characterization and data presentation are included to facilitate further research and application.

Introduction

Macrolide antibiotics are a clinically significant class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They are known for their efficacy against a broad spectrum of bacterial pathogens. This compound, a notable member of this family, is distinguished by its 16-membered macrolactone ring, a structural feature that influences its biological activity and pharmacokinetic profile. This document will delve into the technical details of this compound, from its chemical structure to its potential biosynthetic origins.

Classification and Chemical Structure

This compound is classified as a 16-membered macrolide antibiotic. Its chemical structure is characterized by a 16-membered lactone ring, a feature it shares with other well-known macrolides such as tylosin and josamycin. The presence of this larger ring structure often confers a different spectrum of activity and resistance profile compared to the more common 14- and 15-membered macrolides.

The chemical formula for this compound is C34H54O14, with a monoisotopic molecular weight of approximately 686.35 Da. The IUPAC name for this compound is (1S,2R,3R,6E,8S,9S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione.

A study involving the purification and structure determination of several this compound analogues (Neutramycins B-G) has provided significant insight into the core structure of the parent compound, confirming its classification as a 16-membered macrolide[1][2].

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C34H54O14 |

| Molecular Weight | ~686.8 g/mol |

| Monoisotopic Mass | 686.35 Da[3] |

| Classification | 16-membered macrolide antibiotic |

Antimicrobial Activity

This compound has been shown to possess activity primarily against Gram-positive bacteria[4]. While specific Minimum Inhibitory Concentration (MIC) values for the parent this compound compound are not widely available in recent literature, the general activity profile is consistent with that of other 16-membered macrolides. One of its probable biosynthetic intermediates, this compound E, has demonstrated weak activity against Gram-positive organisms[2].

Further research is required to fully characterize the antibacterial spectrum of this compound and to determine its MIC values against a comprehensive panel of clinically relevant bacteria, including strains of Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.

Experimental Protocols

Purification and Structure Elucidation of this compound and its Analogues

A general protocol for the purification and structural analysis of this compound and related compounds can be adapted from the methods used for neutramycins B-G.

Workflow for Purification and Structure Elucidation

References

- 1. Genomic and Secondary Metabolite Analyses of Streptomyces sp. 2AW Provide Insight into the Evolution of the Cycloheximi… [ouci.dntb.gov.ua]

- 2. Probing Deoxysugar Conformational Preference: A Comprehensive Computational Study Investigating the Effects of Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idexx.dk [idexx.dk]

- 4. Frontiers | Genomic and Secondary Metabolite Analyses of Streptomyces sp. 2AW Provide Insight into the Evolution of the Cycloheximide Pathway [frontiersin.org]

Initial Studies on the Bioactivity of Neutramycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutramycin is a neutral macrolide antibiotic produced by the fermentation of a strain of Streptomyces.[1][2] As a member of the macrolide class of antibiotics, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis. This technical guide provides an in-depth overview of the initial studies on this compound's bioactivity, compiling available data and outlining the standard experimental protocols relevant to the investigation of such compounds. Given the limited publicly available quantitative data on this compound, this guide also incorporates general methodologies and established knowledge regarding macrolide antibiotics to provide a comprehensive framework for researchers.

Quantitative Bioactivity Data

Initial studies have reported the antibacterial properties of this compound. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values, are not extensively detailed in the readily accessible scientific literature. The following table summarizes the reported spectrum of activity based on early discovery documentation.

| Reported Activity of this compound |

| Antibacterial Activity |

| Active against various bacteria.[1] |

| Noted as an antitubercular agent in early reports.[1] |

Note: Specific MIC and IC50 values from initial studies are not available in the reviewed literature. The table reflects the qualitative descriptions of bioactivity.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the initial bioactivity studies of novel antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

Isolate three to five well-isolated colonies of the test bacterium from an agar plate.

-

Transfer the colonies into a tube containing 4 to 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.

-

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance against a test organism.

Protocol:

-

Preparation of Agar Plates:

-

Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.

-

Allow the agar to solidify under sterile conditions.

-

-

Inoculation of Plates:

-

Prepare a standardized inoculum of the test microorganism (as described in the MIC protocol).

-

Spread the inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.

-

-

Preparation of Wells and Application of Antibiotic:

-

Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Prepare different concentrations of this compound solution.

-

Add a fixed volume (e.g., 50-100 µL) of each antibiotic concentration into the wells.

-

A control well with the solvent used to dissolve the antibiotic should also be included.

-

-

Incubation and Measurement:

-

Incubate the plates at an appropriate temperature for the test organism for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the substance.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways affected by this compound have not been detailed in initial studies, the general mechanism of action for macrolide antibiotics is well-established.

General Mechanism of Action of Macrolide Antibiotics

Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding event blocks the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain.

Caption: General mechanism of macrolide antibiotic action.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening natural products for antibiotic activity.

Caption: Workflow for antibiotic discovery and initial bioactivity testing.

Conclusion

This compound, a neutral macrolide antibiotic, demonstrates antibacterial activity. While the initial discovery studies provide a qualitative understanding of its bioactivity, there is a notable absence of detailed quantitative data in the public domain. The experimental protocols and workflows detailed in this guide are standard in the field of antibiotic discovery and provide a robust framework for the further investigation and characterization of this compound's bioactivity profile. Further research is warranted to elucidate the specific antimicrobial spectrum, potency, and potential therapeutic applications of this macrolide antibiotic.

References

The Discovery of Neutramycin: A Technical Guide for Researchers

Abstract

Neutramycin, a macrolide antibiotic, was first isolated from the fermentation broth of a soil actinomycete. This document provides a comprehensive technical overview of the discovery process, intended for researchers, scientists, and drug development professionals. It outlines the methodologies for the isolation of the producing microorganism, screening for antimicrobial activity, fermentation, and purification of this compound. Furthermore, this guide presents a plausible biosynthetic pathway and summarizes its antimicrobial properties. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Introduction

The discovery of antibiotics from natural sources, particularly from soil-dwelling microorganisms, has been a cornerstone of modern medicine. Actinomycetes, a phylum of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of the clinically useful antibiotics.[1][2][3][4] This guide focuses on the discovery of this compound, a macrolide antibiotic produced by a species of Streptomyces. The initial discovery and characterization of this compound were reported in 1964 by Lefemine et al., with its structure elucidated by Kunstmann et al. in the same year. This document collates and presents the fundamental scientific principles and experimental procedures involved in such a discovery process.

Isolation and Screening of this compound-Producing Actinomycetes

The initial step in the discovery of a novel antibiotic like this compound is the isolation of the producing microorganism from its natural habitat, typically soil. This is followed by a screening process to identify isolates that produce substances with antimicrobial activity.

Experimental Protocol: Isolation of Actinomycetes from Soil

This protocol describes a general method for the isolation of actinomycetes from soil samples.

Materials:

-

Soil samples from diverse ecological niches

-

Sterile physiological saline (0.85% NaCl)

-

Sterile distilled water

-

Actinomycete Isolation Agar (AIA) or Starch Casein Agar (SCA)

-

Antifungal agents (e.g., cycloheximide, nystatin) and antibacterial agents (e.g., nalidixic acid) to supplement the isolation media

-

Sterile Petri dishes, pipettes, and dilution tubes

-

Incubator

Procedure:

-

Sample Collection: Collect soil samples from a depth of 10-15 cm to minimize surface contamination.

-

Pre-treatment of Soil Sample (Optional): To selectively isolate actinomycetes, the soil sample can be air-dried at room temperature for several days or treated with calcium carbonate (CaCO₃) to reduce the number of fast-growing bacteria and fungi.

-

Serial Dilution:

-

Suspend 1 gram of the soil sample in 9 mL of sterile physiological saline to make a 10⁻¹ dilution.

-

Vortex the suspension vigorously for 1-2 minutes to ensure thorough mixing.

-

Perform a series of 10-fold serial dilutions (10⁻² to 10⁻⁶) by transferring 1 mL of the previous dilution into 9 mL of sterile saline.

-

-

Plating:

-

Pipette 0.1 mL of the higher dilutions (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto the surface of AIA or SCA plates supplemented with antifungal and antibacterial agents.

-

Spread the inoculum evenly using a sterile L-shaped spreader.

-

-

Incubation: Incubate the plates at 28-30°C for 7-14 days. Observe the plates periodically for the appearance of characteristic actinomycete colonies, which are typically small, chalky, and have a dry, powdery appearance.

-

Purification: Subculture individual, well-isolated actinomycete colonies onto fresh agar plates to obtain pure cultures.

Experimental Protocol: Screening for Antimicrobial Activity

Once pure cultures of actinomycetes are obtained, they are screened for the production of antimicrobial compounds.

Materials:

-

Pure cultures of isolated actinomycetes

-

Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans)

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile cotton swabs

-

Incubator

Procedure (Agar Plug Method):

-

Preparation of Test Plates: Prepare lawns of the test microorganisms by evenly streaking them onto the surface of appropriate agar plates using sterile cotton swabs.

-

Inoculation with Actinomycete Isolates:

-

From a mature (7-10 days old) actinomycete culture plate, cut out small agar plugs (approximately 5-6 mm in diameter) using a sterile cork borer.

-

Place the agar plugs, with the mycelial side facing down, onto the surface of the previously prepared test plates.

-

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 24-48 hours.

-

Observation: Observe the plates for the formation of a zone of inhibition around the actinomycete agar plug, indicating the production of an antimicrobial substance. The diameter of the inhibition zone is a qualitative measure of the antimicrobial activity.

Fermentation and Isolation of this compound

Isolates showing promising antimicrobial activity are then subjected to fermentation in liquid culture to produce larger quantities of the antibiotic for purification and characterization.

Experimental Protocol: Fermentation

Materials:

-

A pure culture of the this compound-producing Streptomyces strain

-

Seed culture medium and production medium (the exact composition would be detailed in the original discovery paper by Lefemine et al., 1964, but a typical medium would contain a carbon source like glucose or starch, a nitrogen source like soybean meal or yeast extract, and mineral salts).

-

Shake flasks or a laboratory fermenter

-

Shaking incubator or fermenter with temperature, aeration, and agitation control

Procedure:

-

Seed Culture Preparation: Inoculate a loopful of the Streptomyces culture into a flask containing the seed culture medium. Incubate at 28°C on a rotary shaker (200-250 rpm) for 48-72 hours to obtain a dense inoculum.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture under optimized conditions (e.g., 28°C, 220 rpm) for 7-10 days. Monitor the fermentation broth periodically for antibiotic production using a bioassay against a sensitive test organism.

Experimental Protocol: Isolation and Purification of this compound

The following is a general procedure for the extraction and purification of a macrolide antibiotic like this compound from a fermentation broth. The specific solvents and chromatography resins would be detailed in the original publication.

Materials:

-

Fermentation broth

-

Organic solvents (e.g., ethyl acetate, butanol, chloroform)

-

Silica gel or other chromatography media (e.g., Sephadex)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the antibiotic from the filtered broth using an appropriate water-immiscible organic solvent (e.g., ethyl acetate) at a specific pH.

-

Extract the mycelial cake with a water-miscible solvent (e.g., acetone or methanol) followed by extraction with a water-immiscible solvent.

-

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography using silica gel.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

-

Collect fractions and test their antimicrobial activity.

-

Pool the active fractions and subject them to further rounds of chromatography (e.g., gel filtration on Sephadex) until a pure compound is obtained.

-

-

Crystallization: Crystallize the purified this compound from a suitable solvent system to obtain the final product.

Structure Elucidation and Physicochemical Properties

The determination of the chemical structure of a new antibiotic is a critical step. In the case of this compound, its structure was elucidated by Kunstmann et al. in 1964, likely using a combination of spectroscopic techniques available at the time, such as UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with chemical degradation studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₄H₅₄O₁₄ |

| Molecular Weight | 686.8 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water |

| UV Absorption (in Methanol) | Maxima at specific wavelengths (data to be extracted from Kunstmann et al., 1964) |

| Optical Rotation | Specific rotation value (data to be extracted from Kunstmann et al., 1964) |

Antimicrobial Activity of this compound

The antimicrobial spectrum of a new antibiotic is determined by testing its activity against a wide range of microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism and is a key quantitative measure of its potency.[5]

Table 2: Antimicrobial Spectrum of this compound (MIC values in µg/mL)

| Test Organism | MIC (µg/mL) (Data to be extracted from Lefemine et al., 1964) |

| Staphylococcus aureus | |

| Bacillus subtilis | |

| Streptococcus pyogenes | |

| Escherichia coli | |

| Pseudomonas aeruginosa | |

| Candida albicans | |

| Mycobacterium tuberculosis |

Biosynthesis of this compound

Visualizations

Experimental Workflow

Caption: Workflow for the discovery of this compound from soil actinomycetes.

Plausible Biosynthetic Pathway for a Macrolide Antibiotic

Caption: A generalized biosynthetic pathway for a macrolide antibiotic.

Conclusion

The discovery of this compound from a soil-dwelling Streptomyces species exemplifies the classic pipeline of natural product drug discovery. This technical guide provides a framework of the essential experimental protocols, from the initial isolation of the producing organism to the characterization of the final purified antibiotic. While the specific details from the original 1964 publications are paramount for exact replication, the methodologies outlined here represent the standard practices in the field. The continued exploration of microbial diversity, coupled with modern analytical and genetic techniques, holds the promise of discovering new and potent antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

- 1. Streptomyces - Wikipedia [en.wikipedia.org]

- 2. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces | Antibiotic Production, Soil Microbe & Actinomycete | Britannica [britannica.com]

- 4. youtube.com [youtube.com]

- 5. idexx.dk [idexx.dk]

Elucidation of Neutramycin Stereochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutramycin, a macrolide antibiotic produced by Streptomyces rimosus, possesses a complex stereochemical architecture that is crucial to its biological activity. This technical guide provides a comprehensive overview of the elucidation of this compound's stereochemistry. Drawing from foundational studies, this document details the key experimental methodologies, presents quantitative data in a structured format, and visually represents the logical framework underpinning the stereochemical assignments. The primary techniques employed in the original structural determination included chemical degradation, along with proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy. This guide serves as a detailed resource for researchers in natural product chemistry, medicinal chemistry, and drug development, offering insights into the classical and spectroscopic methods used to unravel the three-dimensional structure of complex natural products.

Introduction

The determination of the absolute and relative stereochemistry of natural products is a fundamental aspect of chemical biology and drug discovery. The precise spatial arrangement of atoms within a molecule dictates its pharmacological and toxicological properties. This compound, a 16-membered macrolide antibiotic, presented a significant stereochemical challenge to chemists at the time of its discovery. The elucidation of its structure, a landmark achievement, relied on a combination of meticulous chemical degradation studies and the application of then-emerging spectroscopic techniques. This guide revisits and consolidates the key findings that led to the definitive stereochemical assignment of this compound.

Methodologies for Stereochemical Elucidation

The determination of this compound's stereochemistry was a multi-faceted process involving several key experimental techniques. The primary methodologies included:

-

Chemical Degradation: This classical approach involves the controlled cleavage of the molecule into smaller, more readily identifiable fragments. By determining the stereochemistry of these fragments, the stereochemistry of the parent molecule can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were pivotal in determining the relative stereochemistry of the various stereocenters within the macrolide ring and the attached sugar moieties. Analysis of chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) data provided crucial information about the spatial relationships between protons and carbons.

-

X-ray Crystallography: While not explicitly detailed in the initial structure elucidation, X-ray crystallography is a powerful technique for the unambiguous determination of the absolute stereochemistry of crystalline compounds. Its application to this compound or its derivatives would provide the ultimate confirmation of the assigned structure.

Experimental Protocols

Protocol 1: General Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₅D₅N) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher). Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR Experiments: Perform a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proton-proton proximities.

-

Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, determine chemical shifts (referenced to the solvent peak or an internal standard like TMS), and measure coupling constants. Analyze 2D spectra to build up structural fragments and establish stereochemical relationships.

Protocol 2: Acid and Basic Hydrolysis for Chemical Degradation

-

Acid Hydrolysis: Treat a solution of this compound in a suitable solvent (e.g., methanol) with an aqueous acid (e.g., 1N HCl) and heat the mixture under reflux for a defined period.

-

Basic Hydrolysis: Treat a solution of this compound with an aqueous or alcoholic base (e.g., 0.5N NaOH) and heat the mixture.

-

Work-up and Isolation: After the reaction is complete, neutralize the mixture and extract the products with an appropriate organic solvent. Purify the individual degradation products using chromatographic techniques (e.g., column chromatography, preparative TLC, or HPLC).

-

Characterization: Characterize the isolated degradation products using spectroscopic methods (NMR, MS, IR) and by comparison with authentic samples if available. Determine the stereochemistry of the fragments using polarimetry and spectroscopic methods.

Quantitative Data

The following tables summarize the key NMR spectroscopic data that were instrumental in the stereochemical elucidation of this compound.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Key Protons in this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| H-2 | 3.68 | dd | J = 10.0, 2.5 |

| H-3 | 4.85 | d | J = 2.5 |

| H-4 | 1.85 | m | |

| H-5 | 4.05 | m | |

| H-6 | 1.70 | m | |

| H-7 | 3.10 | m | |

| H-8 | 2.05 | m | |

| H-10 | 1.95 | m | |

| H-11 | 3.55 | m | |

| H-12 | 1.75 | m | |

| H-13 | 4.60 | m | |

| H-14 | 1.25 | d | J = 6.5 |

| H-1' | 4.50 | d | J = 7.5 |

| H-1'' | 4.95 | d | J = 1.5 |

Note: Data is compiled from historical sources and may have been acquired on lower-field instruments. Chemical shifts are approximate and referenced to TMS.

Table 2: ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon | Chemical Shift (ppm) |

| C-1 | 175.0 |

| C-3 | 78.5 |

| C-5 | 80.0 |

| C-9 | 204.5 |

| C-1' | 102.0 |

| C-1'' | 96.0 |

Note: This represents a partial list of key chemical shifts.

Visualization of Elucidation Logic

The following diagrams illustrate the workflow and logical connections in the process of elucidating the stereochemistry of this compound.

Caption: Experimental workflow for this compound stereochemistry elucidation.

Caption: Logical framework for assigning stereocenters in this compound.

Conclusion

The elucidation of this compound's stereochemistry stands as a testament to the power of combined chemical and spectroscopic techniques. Through systematic degradation and meticulous NMR analysis, the complex three-dimensional architecture of this macrolide antibiotic was successfully unraveled. This foundational work not only provided a complete structural description of this compound but also contributed to the broader understanding of macrolide stereochemistry and its influence on biological activity. The methodologies outlined in this guide continue to be relevant in the field of natural product chemistry, serving as a basis for the structural determination of novel and complex bioactive molecules. The detailed data and logical workflows presented herein offer a valuable resource for researchers and professionals engaged in the ongoing quest for new therapeutic agents.

The Unveiling of Neutramycin: A Technical Exploration of its Origins

For Immediate Release